4-(2-Bromo-5-fluorophenyl)butanal
Description
4-(2-Bromo-5-fluorophenyl)butanal is a halogenated aromatic aldehyde with a butanal backbone substituted at the fourth carbon with a 2-bromo-5-fluorophenyl group. This compound combines the reactivity of an aldehyde functional group with the electronic and steric effects of bromine (ortho) and fluorine (para) substituents on the aromatic ring.
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(2-bromo-5-fluorophenyl)butanal |
InChI |
InChI=1S/C10H10BrFO/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-7H,1-3H2 |
InChI Key |
ZMJBHWOGYPQQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCC=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-fluorophenyl)butanal can be achieved through several methodsFor example, starting with 2-bromo-5-fluorobenzene, a Grignard reaction can be employed to introduce the butanal group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and aldehyde formation, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-fluorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Bromo-5-fluorophenyl)butanoic acid.
Reduction: 4-(2-Bromo-5-fluorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-5-fluorophenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-fluorophenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various transformations .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Substituent Effects on Properties
Molecular Weight and Boiling Points :
The bromo-fluoro derivative (estimated MW ~245) has a significantly higher molecular weight than 4-(4-fluorophenyl)butanal (166.19 g/mol) or butyraldehyde (72.11 g/mol). This increase correlates with higher boiling points due to enhanced van der Waals forces and dipole interactions.- Lipophilicity and Solubility: Bromine’s polarizability and hydrophobicity reduce aqueous solubility compared to fluorine-only analogs. For instance, 4-(4-fluorophenyl)butanal may exhibit moderate solubility in polar solvents, while the bromo-fluoro analog is likely more soluble in non-polar media.
- Reactivity: Aldehyde Reactivity: Fluorine’s electron-withdrawing effect activates the aldehyde group toward nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the ortho-bromo substituent may slow reactions requiring spatial accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
